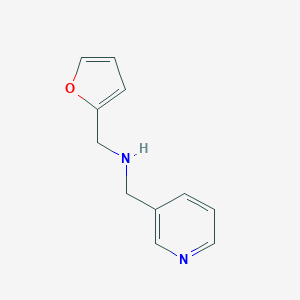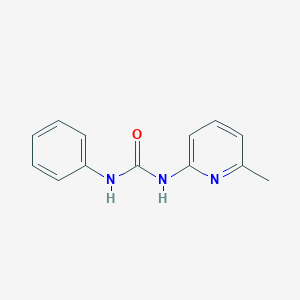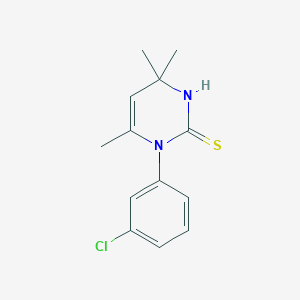
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. In addition, it may interfere with the function of proteins involved in cell signaling pathways.
生化学的および生理学的効果
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the replication of viruses and bacteria. In addition, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- in lab experiments include its high purity, stability, and ease of synthesis. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research involving 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-. One potential area of investigation is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to explore the potential applications of this compound in the field of materials science.
合成法
The synthesis of 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- can be achieved using different methods. One of the most common methods involves the reaction of 1,3-dimethylbarbituric acid with m-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to reflux for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been found to exhibit neuroprotective and anti-inflammatory effects. In the field of materials science, this compound has been used as a precursor for the synthesis of various metal complexes.
特性
CAS番号 |
37489-49-9 |
|---|---|
製品名 |
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- |
分子式 |
C13H15ClN2S |
分子量 |
266.79 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3,(H,15,17) |
InChIキー |
HSKCSMAIVPLPLJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(N=C(N1C2=CC(=CC=C2)Cl)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C |
正規SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C |
その他のCAS番号 |
37489-49-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



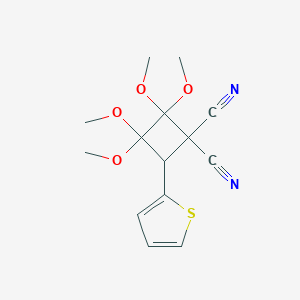
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
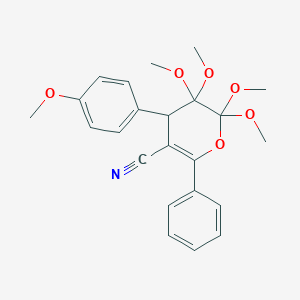

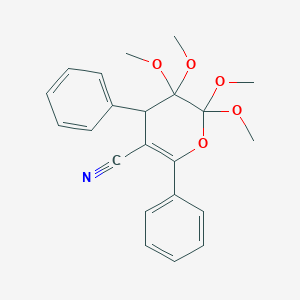
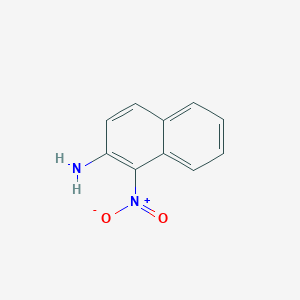
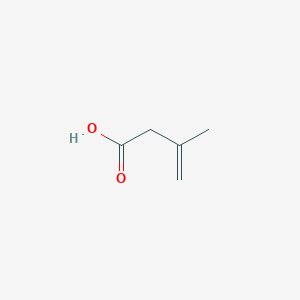

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)



